1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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Overview
Description
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a chemical compound with a molecular formula of C10H19ClN4O. It features a unique structure that includes an oxadiazole ring, which is known for its versatility in medicinal chemistry .
Preparation Methods
The synthesis of 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride typically involves multiple stepsThe final step involves the cyclization to form the cycloheptane ring and the addition of hydrochloride to form the salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share the oxadiazole ring but differ in their substitution patterns and ring structures. The unique cycloheptane ring in this compound distinguishes it from other oxadiazole derivatives, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19ClN4O |
---|---|
Molecular Weight |
246.74 g/mol |
IUPAC Name |
1-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c11-7-8-13-9(14-15-8)10(12)5-3-1-2-4-6-10;/h1-7,11-12H2;1H |
InChI Key |
LGKIWIZYMZOENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CN)N.Cl |
Origin of Product |
United States |
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